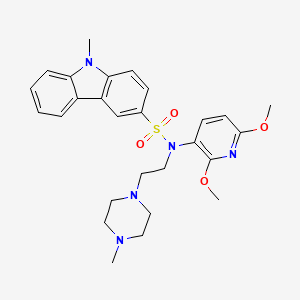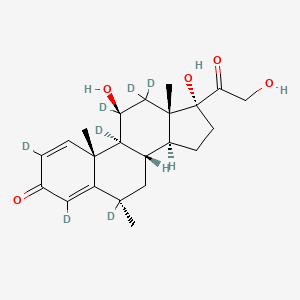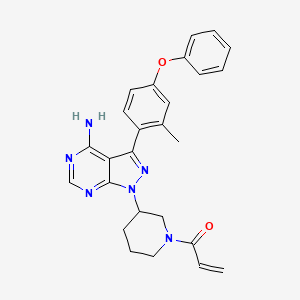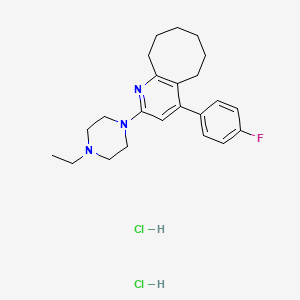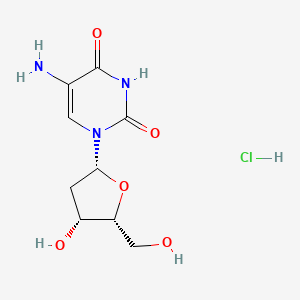
D-Sorbitol-13C6,d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-13C6,d8 is a labeled form of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it a valuable tool in various scientific research applications. The labeling allows for precise tracking and analysis in metabolic studies, pharmacokinetics, and other biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from glucose labeled with carbon-13, the reduction of glucose to sorbitol can be performed using catalytic hydrogenation. Deuterium can be introduced by using deuterated reagents or solvents during the reduction process.
Biological Methods: Utilizing microorganisms that can metabolize labeled glucose to produce labeled sorbitol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled glucose, which is then chemically reduced to sorbitol.
Catalytic Hydrogenation: Employing catalysts such as nickel or platinum in the presence of deuterated hydrogen gas to achieve the desired labeling.
化学反応の分析
Types of Reactions: D-Sorbitol-13C6,d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sorbose or other oxidized derivatives using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction to produce hexitol derivatives.
Substitution: Reactions with halogens or other substituents to form halogenated sorbitol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Catalytic hydrogenation using nickel or platinum catalysts.
Substituting Agents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation Products: Sorbose, glucaric acid.
Reduction Products: Hexitol derivatives.
Substitution Products: Halogenated sorbitol derivatives.
科学的研究の応用
D-Sorbitol-13C6,d8 is widely used in scientific research due to its labeled isotopes. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Studying metabolic processes and pathways in living organisms.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the production of labeled compounds for research and development.
作用機序
The mechanism of action of D-Sorbitol-13C6,d8 involves its metabolism and incorporation into various biochemical pathways. The labeled isotopes allow for precise tracking of the compound through these pathways, providing insights into metabolic processes and drug interactions. The molecular targets include enzymes involved in sugar metabolism, such as sorbitol dehydrogenase and aldose reductase.
類似化合物との比較
D-Sorbitol: The non-labeled form of the compound.
D-Glucitol-13C6: Labeled with carbon-13 but not deuterium.
D-Sorbitol-d8: Labeled with deuterium but not carbon-13.
Uniqueness: D-Sorbitol-13C6,d8 is unique due to its dual labeling with both carbon-13 and deuterium This dual labeling provides enhanced tracking capabilities in metabolic studies compared to compounds labeled with only one isotope
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChIキー |
FBPFZTCFMRRESA-SVJKINHYSA-N |
異性体SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




